molecular formula C25H22N2O3 B2940686 (Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide CAS No. 358383-37-6

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide

Cat. No. B2940686
CAS RN: 358383-37-6
M. Wt: 398.462
InChI Key: IFNCFSRXBDCYCI-UHFFFAOYSA-N
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Description

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide, also known as CM156, is a novel small molecule that has been recently developed as a potential anticancer drug. The compound has shown promising results in preclinical studies and has the potential to become a valuable addition to the current arsenal of cancer treatments.

Scientific Research Applications

1. Stereoselective Synthesis

  • Application: Stereoselective synthesis of benzo[a]quinolizidine stereoisomers via cascade radical cyclization, demonstrating the utility of the compound in complex chemical synthesis (Ishibashi et al., 1999).

2. Enantioselective Hydrogenation

  • Application: Achieving high enantioselectivity in hydrogenation of exocyclic enamides, showcasing its role in producing stereochemically complex molecules (Zhou et al., 2005).

3. Synthesis and Characterization

  • Application: Synthesis and characterization of novel heterocyclic derivatives, emphasizing its importance in the development of new organic compounds (Pancrazzi et al., 2017).

4. Catalysis in Organic Reactions

  • Application: Used in catalysis for the synthesis of complex heterocycles, highlighting its versatility in organic synthesis (Saha & Schneider, 2015).

5. Antiviral Activity

  • Application: Identified as an inhibitor of Zika virus replication, demonstrating its potential in antiviral drug development (Riva et al., 2021).

6. Isomerization Processes

  • Application: Facilitating isomerization of N-allyl amides to form Z-enamides, important for synthesizing stereochemically defined compounds (Trost et al., 2017).

7. Corrosion Inhibition

  • Application: Examined for its role in corrosion inhibition, important in materials science and engineering applications (Mishra et al., 2018).

8. Structural Analysis

  • Application: Investigated for its molecular structure, contributing to the field of crystallography and materials science (Demir et al., 2015).

9. Radioimaging Applications

  • Application: Explored in radioimaging for melanoma detection, indicating potential in medical diagnostics (Eisenhut et al., 2000).

10. Asymmetric Hydrogenation

  • Application: Utilized in asymmetric hydrogenation of functionalized alkenes, showing its role in the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

11. Alkylation of Cyclic Enamino-Thiones

  • Application: Involved in the alkylation of cyclic and non-cyclic enamino-thiones, adding to the repertoire of synthetic organic chemistry techniques (Rasmussen et al., 1981).

12. Drug Metabolism Studies

  • Application: Analyzed for understanding the metabolism of novel nitric oxide donors in pharmacological studies (Li et al., 2011).

13. Intramolecular Hydrogen Bonding

  • Application: Studied for its role in intramolecular N-H...O hydrogen bonding, contributing to the field of molecular chemistry (Bertolasi et al., 2006).

14. Synthesis of Radiopharmaceuticals

  • Application: Used in the synthesis of radiopharmaceutical precursors, illustrating its utility in nuclear medicine (Bobeldijk et al., 1990).

15. Organogel Formation

  • Application: Explored in the formation of organogels, showing potential applications in materials science and nanotechnology (Wu et al., 2011).

16. Polymer Synthesis

  • Application: Integral in the synthesis of heat-resistant polymeric materials, highlighting its significance in polymer chemistry (Yu et al., 2009).

17. Renewable Chemistry

  • Application: Assisting in the development of benzoxazine-based materials using renewable sources, contributing to sustainable chemistry (Trejo-Machin et al., 2017).

18. Analytical Toxicology

  • Application: Identification and analysis of psychoactive substances in biological matrices, useful in forensic and toxicological studies (De Paoli et al., 2013).

19. Supramolecular Chemistry

  • Application: Forms part of complex supramolecular structures, contributing to the understanding of molecular self-assembly (Lightfoot et al., 1999).

20. Electrochemical Sensors

  • Application: Used in the development of zinc ion-selective membrane electrodes, showing potential in analytical chemistry applications (Saleh & Gaber, 2001).

properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-29-23-13-12-21(15-24(23)30-18-20-10-6-3-7-11-20)14-22(16-26)25(28)27-17-19-8-4-2-5-9-19/h2-15H,17-18H2,1H3,(H,27,28)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNCFSRXBDCYCI-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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